1-(3-Chlorophenyl)-2-fluoroethanamine is an organic compound characterized by the presence of a chlorophenyl group and a fluorinated ethylamine structure. It is classified as an aromatic amine due to the presence of an amine group attached to an aromatic ring. This compound is of interest in medicinal chemistry and materials science due to its unique electronic properties and potential biological activity.
The synthesis of 1-(3-Chlorophenyl)-2-fluoroethanamine typically involves several key steps:
Industrial methods may optimize these synthetic routes for large-scale production, utilizing continuous flow reactors and automated systems to enhance yield and consistency.
1-(3-Chlorophenyl)-2-fluoroethanamine can participate in various chemical reactions:
The mechanism of action for 1-(3-Chlorophenyl)-2-fluoroethanamine involves its interaction with specific biological targets, primarily enzymes and receptors. The presence of both chlorine and fluorine enhances its binding affinity and selectivity towards these targets. This compound may act as either an agonist or antagonist at specific receptors, modulating signaling pathways that are crucial for various biological processes.
The physical and chemical properties of 1-(3-Chlorophenyl)-2-fluoroethanamine are significant for its applications:
These properties influence its behavior in chemical reactions and biological systems.
1-(3-Chlorophenyl)-2-fluoroethanamine has several scientific applications:
Systematic IUPAC nomenclature designates the parent compound as 1-(3-chlorophenyl)-2-fluoroethan-1-amine, with CAS Registry Numbers distinguishing stereoisomers:
The molecular formula C₈H₉ClFN (MW: 173.62 g/mol) features a chiral center at the C1 carbon, with stereochemistry critically influencing receptor interactions. Key structural descriptors include:
Table 1: Structural Taxonomy of Isomers
Stereochemistry | CAS Registry | SMILES Notation | Chiral Indices |
---|---|---|---|
(1R)-enantiomer | CID 28820344 | FC@@HC1=CC(Cl)=CC=C1 | αD = +9.8° (c=1, MeOH) |
(1S)-enantiomer | 1932224-27-5 | FC@HC1=CC(Cl)=CC=C1 | αD = -10.2° (c=1, MeOH) |
Racemate | 929972-34-9 | FC(N)C1=CC(Cl)=CC=C1 | N/A |
The compound’s synthetic lineage parallels advances in asymmetric fluoroalkylation and chiral resolution techniques:
This scaffold’s versatility spans multiple therapeutic domains:
• Kinase Inhibition Platforms
Chiral fluoro-chloro phenylethylamines serve as allosteric JAK/STAT modulators in patents covering autoimmune therapeutics (e.g., US9512084B2). The 3-Cl/2-F substitution pattern enhances target residence time 3-fold versus non-halogenated analogs [8] [10].
• PET Radiotracer Synthesis
The fluoroethylamine moiety enables ¹⁸F-radiolabeling via prosthetic groups like [¹⁸F]FETs (2-[¹⁸F]fluoroethyl tosylate). This facilitates tracer development for neurological targets without modifying precursor pharmacology [6].
• Structural Templates for Drug Design
Comparative QSAR studies indicate σ-Hammett values of +0.37 (Cl) and +0.47 (F) synergistically enhance:
Table 2: Therapeutic Applications of Structural Analogs
Therapeutic Area | Lead Compound | Role of 3-Cl/2-F Motif | Development Status |
---|---|---|---|
Oncology (Kinase Inhibitors) | N-[3-(6-aminopyrimidin-4-yl)phenyl] derivatives | Enhances hydrophobic pocket occupancy | Phase I (CA3145813A1) |
PET Neuroimaging | ¹⁸F-labeled serotonin analogs | Lowers lipophilicity (Δlog D = -0.3 vs ¹¹C-methyl) | Preclinical [6] |
Anti-inflammatory Agents | JAK1 allosteric modulators | Reduces CYP3A4 inhibition (IC50 > 50μM) | Lead Optimization |
Despite advances, critical challenges persist:
• Stereoselective Metabolic Fate
Unknown enantiomer-specific clearance pathways exist, with preliminary data indicating CYP2D6 preferentially metabolizes (S)-isomers 5-fold faster. Absolute configuration’s impact on reactive metabolite formation requires cytochrome P450 crystallography studies [8] [9].
• Solid-State Stability Limitations
The free base shows accelerated racemization above 40°C (krac = 1.2 × 10⁻³ h⁻¹), necessitating salt formulations. Maleate salts exhibit improved stereochemical integrity but reduce oral bioavailability by 40% [4].
• Underexplored Biomedical Applications
The compound’s potential in antibody-drug conjugates (linker stability), fluorescent probes (halogen-dependent Stokes shift), and catalytic asymmetric synthesis remains unvalidated. Priority research avenues include:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: